molecular formula C7H7F3N4O B1409352 2,3,5-Trifluoro-4-hydrazinobenzohydrazide CAS No. 1823962-17-9

2,3,5-Trifluoro-4-hydrazinobenzohydrazide

Cat. No.: B1409352
CAS No.: 1823962-17-9
M. Wt: 220.15 g/mol
InChI Key: NTLHMGKLKQZHGN-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-hydrazinobenzohydrazide: is a chemical compound with the molecular formula C7H7F3N4O and a molecular weight of 220.15 g/mol . It is characterized by the presence of trifluoromethyl groups and hydrazine functionalities, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2,3,5-Trifluoro-4-hydrazinobenzohydrazide typically involves the reaction of 2,3,5-trifluorobenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : 2,3,5-Trifluoro-4-hydrazinobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

2,3,5-Trifluoro-4-hydrazinobenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-hydrazinobenzohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and hydrazine functionalities play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trifluorobenzoic acid: Shares the trifluoromethyl groups but lacks the hydrazine functionalities.

    4-Hydrazinobenzoic acid: Contains the hydrazine group but does not have trifluoromethyl groups.

    2,3,5-Trifluoro-4-hydrazinobenzhydrazide: A closely related compound with similar functional groups

Uniqueness: : 2,3,5-Trifluoro-4-hydrazinobenzohydrazide is unique due to the combination of trifluoromethyl and hydrazine groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,3,5-trifluoro-4-hydrazinylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N4O/c8-3-1-2(7(15)14-12)4(9)5(10)6(3)13-11/h1,13H,11-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLHMGKLKQZHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)NN)F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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